molecular formula C10H9ClF3NO B14035268 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14035268
M. Wt: 251.63 g/mol
InChI Key: FJWMCTRNVJLDTI-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a substituted propanone derivative featuring a phenyl ring with two key substituents: a 4-amino group and a 2-trifluoromethyl group. The chloropropanone moiety (1-chloropropan-2-one) is attached to the phenyl ring at the 1-position, creating a ketone-functionalized structure. This compound’s molecular formula is C₁₀H₉ClF₃NO, with a molecular weight of 263.64 g/mol (calculated based on substituent analysis). The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may influence the compound’s reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(16)9(11)7-3-2-6(15)4-8(7)10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

FJWMCTRNVJLDTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves the preparation of key intermediates, notably 4-amino-2-(trifluoromethyl)aniline , which is subsequently functionalized to introduce the chloropropan-2-one moiety. The overall synthetic route can be broken down into:

  • Preparation of the aromatic amine intermediate with trifluoromethyl substitution.
  • Introduction of the chloropropan-2-one side chain onto the aromatic ring.

Preparation of 4-Amino-2-(trifluoromethyl)aniline Intermediate

A patented method describes a novel three-step process starting from m-trifluoromethyl fluorobenzene to prepare 4-amino-2-(trifluoromethyl)benzonitrile, a close analogue and precursor to the target amine:

  • Positional Bromination

    • React m-trifluoromethyl fluorobenzene with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid under reflux for 5–7 hours.
    • This step selectively brominates the aromatic ring at the desired position.
  • Cyano Group Replacement

    • The brominated intermediate undergoes nucleophilic substitution with cuprous cyanide to introduce the cyano group.
  • Aminolysis Substitution

    • The cyano group is converted to the amino group by reaction with liquid ammonia and ethanol.
    • This yields 4-amino-2-(trifluoromethyl)benzonitrile with high purity (>99%) and overall yield of 73–75%.

This method is characterized by the use of readily available reagents, a relatively short synthetic route, and environmentally manageable byproducts.

One-Pot Synthesis Approaches

Recent literature on related trifluoromethyl amines suggests the feasibility of one-pot synthesis methods involving perfluoroalkanesulfinates and phosphine reagents, which might be adapted for the target compound. For example:

  • A reaction vessel is charged with trifluoromethanesulfinate salts, triphenylphosphine, and phosphine chlorides, followed by addition of the amine substrate in acetonitrile.
  • The mixture is stirred at elevated temperatures (around 50 °C) for several hours, followed by purification via column chromatography.

Although this method is demonstrated for related trifluoromethyl amines, adaptation for this compound synthesis may require further optimization.

Comparative Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes Reference
Positional Bromination m-Trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, reflux 5–7 h Selective bromination at aromatic ring position
Cyano Group Substitution Cuprous cyanide, quinoline Introduction of cyano group
Aminolysis Substitution Liquid ammonia, ethanol Conversion of cyano to amino group
Acylation with Chloropropan-2-one 1-chloropropan-2-one, dichloromethane solvent, controlled temperature Formation of target compound
One-Pot Synthesis (Potential) CF3SO2Na, triphenylphosphine, phosphine chloride, amine substrate, acetonitrile, 50 °C, 5 h Efficient trifluoromethyl amine synthesis; adaptation needed

Summary of Research Findings

  • The synthesis of this compound is best approached via a multi-step route starting from commercially available m-trifluoromethyl fluorobenzene.
  • The key intermediate 4-amino-2-(trifluoromethyl)aniline is prepared through bromination, cyanation, and aminolysis with high yield and purity.
  • The final step involves acylation or halogenation to introduce the chloropropan-2-one moiety, commonly performed in dichloromethane solvent.
  • Emerging one-pot methodologies for related trifluoromethyl amines offer promising avenues for streamlined synthesis but require further validation for this specific compound.
  • The preparation methods emphasize readily available reagents, operational simplicity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloropropanone groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one Not Provided C₁₀H₉ClF₃NO 263.64 -CF₃ (2-position), -NH₂ (4-position)
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one 1804043-47-7 C₁₀H₁₂ClNOS 229.73 -SCH₃ (2-position)
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 1804203-60-8 C₁₀H₁₁BrClNO 276.56 -BrCH₂ (3-position)
1-Chloro-1-(2,4-difluorophenyl)propan-2-one Not Provided C₉H₇ClF₂O 204.61 -F (2,4-positions)
4-Amino-2-(trifluoromethyl)benzonitrile (Impurity) Not Provided C₈H₅F₃N₂ 186.14 -CN (1-position), -CF₃ (2-position)

Key Observations

Substituent Effects on Molecular Weight :

  • The trifluoromethyl group in the target compound increases its molecular weight compared to the methylthio analog (263.64 vs. 229.73 g/mol) .
  • Bromine substitution (in the bromomethyl analog) contributes to a higher molecular weight (276.56 g/mol) due to bromine’s atomic mass .

Bromomethyl (-BrCH₂) at the 3-position introduces steric hindrance and electrophilicity, enabling nucleophilic substitution reactions, unlike the 2-substituted -CF₃ group in the target compound .

The difluorophenyl analog lacks an amino group, reducing its capacity for hydrogen bonding or coordination chemistry .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa (Predicted) Purity/Notes
This compound N/A N/A ~3.0* Hypothesized based on analogs
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 379.4 ± 37.0 1.538 ± 0.06 2.93 ± 0.13 Predicted values
1-Chloro-1-(2,4-difluorophenyl)propan-2-one N/A N/A N/A Fluorine enhances lipid solubility
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one N/A N/A N/A Purity ≥ 98%

*The pKa of the target compound’s amino group is estimated to be slightly acidic (~3.0) due to the electron-withdrawing -CF₃ group, comparable to the bromomethyl analog’s pKa of 2.93 .

Critical Analysis

  • Solubility : The -CF₃ group in the target compound likely reduces water solubility compared to the methylthio analog, which has a polarizable sulfur atom .
  • Thermal Stability : The bromomethyl analog’s high predicted boiling point (379.4°C) suggests strong intermolecular forces, possibly due to halogen bonding .

Biological Activity

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one, also known by its CAS number 1803861-00-8, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9ClF3NO
  • Molecular Weight : 251.63 g/mol
  • Purity : Typically ≥ 98% .

The biological activity of this compound is largely attributed to its structural characteristics:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions in proteins and enzymes, potentially modulating their activity.
  • Target Interaction : The compound may interact with various molecular targets, leading to alterations in cellular pathways that are crucial for processes such as cell proliferation and apoptosis .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A notable study demonstrated that related compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.11 to 5.51 µM against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: IC50 Values Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BHCT-1160.78
Compound CA5490.19
Reference (Doxorubicin)MCF-70.79

Mechanisms of Anticancer Activity

The anticancer mechanisms include:

  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells by increasing caspase-3/7 activity .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can arrest the cell cycle at the G1 phase, preventing further proliferation .

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of ATPR (a derivative of the compound) on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that ATPR inhibited proliferation by upregulating CRABP2 expression and downregulating FABP5, suggesting a targeted mechanism for its anticancer effects .

Synthesis and Evaluation of Derivatives

Another research effort focused on synthesizing derivatives of this compound and evaluating their biological activities. The derivatives exhibited improved potency compared to the parent compound, showcasing the importance of structural modifications in enhancing anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous ketones are prepared using Claisen-Schmidt condensation, where a substituted acetophenone reacts with an aldehyde in the presence of a base like KOH (ethanol solvent, 0–50°C, 2–3 hours) . Chlorination steps may involve reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group. Reaction optimization should consider steric hindrance from the trifluoromethyl group and the amino substituent’s reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the presence of the trifluoromethyl group (characteristic CF₃ splitting patterns).
  • IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹), C-Cl (~550–850 cm⁻¹), and NH₂ (~3300–3500 cm⁻¹) are key.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, especially for halogenated intermediates .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE), and refinement uses SHELXL (part of the SHELX suite) for small-molecule crystallography. The program handles anisotropic displacement parameters and validates bond lengths/angles against expected values . Deposition numbers (e.g., CCDC 1988019 in ) provide access to structural data.

Advanced Questions

Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models explain regioselectivity in reactions, such as the amino group’s nucleophilicity or the electron-withdrawing effect of CF₃. Software like Gaussian or ORCA is used, with AIM theory analyzing bond critical points .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., bond length deviations) may arise from dynamic effects in solution (NMR) vs. static crystal environments. Multi-technique validation is essential:

  • Compare experimental XRD bond lengths with DFT-optimized structures.
  • Use variable-temperature NMR to probe conformational flexibility.
  • Cross-validate IR peaks with computed vibrational frequencies .

Q. How is antimicrobial activity evaluated, and what structural features influence efficacy?

Antimicrobial assays (e.g., MIC determination) against bacterial/fungal strains are conducted via broth microdilution. The trifluoromethyl group enhances lipophilicity, improving membrane penetration, while the chloro and amino groups may interact with enzyme active sites (e.g., dihydrofolate reductase). Structure-activity relationships (SAR) are derived by modifying substituents and comparing bioactivity .

Q. What precautions are needed to handle reactive intermediates during synthesis?

  • Chlorinated intermediates : Use inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Amino group protection : Protect with Boc or Fmoc groups to avoid side reactions.
  • Quenching : Carefully neutralize acidic/basic reagents (e.g., HCl/NaOH) to prevent exothermic runaway .

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